Rebaudioside B

Overview

Description

Rebaudioside B (Reb B) is a minor steviol glycoside found in the leaves of the Stevia rebaudiana plant. It is known for its sweet taste, which is considered to be of better quality than many of the major steviol glycosides. Despite its desirable taste, Reb B is not widely used as a sweetener in the beverage industry due to its poor aqueous solubility and low dissolution rate, which limit its application, especially in beverages .

Synthesis Analysis

Rebaudioside A (Reb A), a related compound, has been synthesized through an enzymatic transglycosylation process using stevioside present in stevia leaves. By pre-treating the leaves with cellulase and adding soluble starch as the glucosyl donor, the content of rebaudioside-A was enriched from 4% to 66%. This process is considered simple, inexpensive, and eco-friendly, with potential commercial applications .

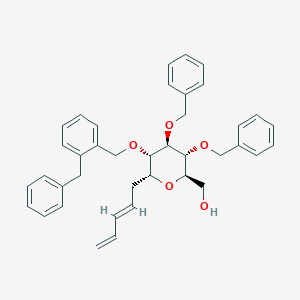

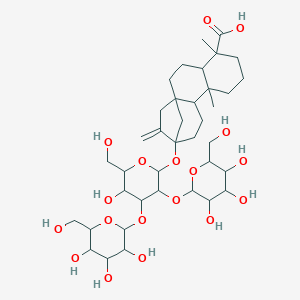

Molecular Structure Analysis

The molecular structure of Reb B has been characterized using various techniques. Fourier Transform Infrared spectroscopy (FT-IR), Scanning Electron Microscopy (SEM), and X-ray Diffraction (XRD) have been employed to gain insights into the interaction of steviol glycosides with water at the molecular level . Additionally, NMR studies have been conducted on rebaudioside A to determine the conformation of the glucopyranose units attached to the aglycone steviol, which is relevant for understanding the structure of related glycosides like Reb B .

Chemical Reactions Analysis

Reb B forms a hemihydrate crystal under certain conditions, which has a much lower solubility and dissolution rate than the commercial powder form of Reb B. This discovery may provide new guidance on efforts to enhance the solubility of steviol glycosides . The metabolism studies of related compounds like Reb A and Reb D have shown that they are not expected to be metabolized by liver enzymes and have a common metabolic pathway, which could be relevant for Reb B as well .

Physical and Chemical Properties Analysis

Reb B's poor aqueous solubility is a significant limitation for its use as a sweetener. The hemihydrate crystal form of Reb B has even lower solubility and dissolution rate, which poses challenges for its application in liquid products like beverages . The physical and chemical properties of Reb B are crucial for its potential use as a non-nutritional high-intensity sweetener.

Relevant Case Studies

Case studies involving Reb A, which shares similarities with Reb B, have shown that it does not affect blood pressure or glucose homeostasis, suggesting a safe profile for human consumption as a general-purpose sweetener . Additionally, Reb A has been evaluated for its antihyperglycemic effect in diabetic rats, showing that it can significantly decrease blood glucose and reverse hepatic carbohydrate metabolizing enzymes . These studies provide insights into the potential health benefits and safety of steviol glycosides, which may extend to Reb B.

Mechanism of Action

Target of Action

Rebaudioside B, a steviol glycoside, is a minor constituent isolated from the leaves of Stevia rebaudiana Bertoni . It is known for its sweetening properties, being about 150 times sweeter than sucrose . The primary targets of this compound are the taste receptors in humans, specifically the sweet taste receptors . It has also been observed to affect the biofilm formation of Vibrio parahaemolyticus .

Mode of Action

This compound interacts with the sweet taste receptors on the tongue, triggering a response that is perceived as sweetness . In the case of Vibrio parahaemolyticus, it has been observed to significantly promote the biofilm formation while reducing the biomass of cells . The exact molecular interactions and changes resulting from this are still under investigation.

Biochemical Pathways

It is known that the perception of sweetness involves the activation of taste receptors and subsequent signal transduction pathways . In the case of Vibrio parahaemolyticus, the formation of biofilms is a complex process involving multiple genes and signaling pathways .

Pharmacokinetics

It is known that steviol glycosides, the class of compounds to which this compound belongs, are deglycosylated by intestinal microflora prior to the absorption of steviol and conjugation to steviol glucuronide . This suggests that this compound may undergo similar processes.

Result of Action

The primary result of this compound’s action is the perception of sweetness when it interacts with the taste receptors . In terms of its effects on Vibrio parahaemolyticus, it has been observed to increase biofilm production without changing or even reducing the biomass of target strains .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature can affect the stability and efficacy of this compound. Furthermore, the presence of other compounds can also influence its action. For example, blending with different sweeteners is known to improve the sensory characteristics of Rebaudioside A , and similar effects may be observed with this compound.

Safety and Hazards

Future Directions

Scientific evidence encourages stevioside and rebaudioside A as sweetener alternatives to sucrose and supports their use based on their absences of harmful effects on human health . Moreover, these active compounds isolated from Stevia rebaudiana possess interesting medicinal activities, including antidiabetic, antihypertensive, anti-inflammatory, antioxidant, anticancer, and antidiarrheal activity . Further clinical research is needed to understand underlying mechanisms of action, therapeutic indexes, and pharmacological applications .

properties

IUPAC Name |

(1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H60O18/c1-16-11-37-9-5-20-35(2,7-4-8-36(20,3)34(49)50)21(37)6-10-38(16,15-37)56-33-30(55-32-28(48)26(46)23(43)18(13-40)52-32)29(24(44)19(14-41)53-33)54-31-27(47)25(45)22(42)17(12-39)51-31/h17-33,39-48H,1,4-15H2,2-3H3,(H,49,50)/t17-,18-,19-,20+,21+,22-,23-,24-,25+,26+,27-,28-,29+,30-,31+,32+,33+,35-,36-,37-,38+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRSKVOAJKLUMCL-MMUIXFKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H60O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70974103 | |

| Record name | Rebaudioside B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70974103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

804.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58543-17-2 | |

| Record name | Rebaudioside B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58543-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rebaudioside B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058543172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rebaudioside B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70974103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4α)-13-[(O-β-D-Glucopyranosyl-(1â??2)-O-[β-D-glucopyranosyl-(1â??3)]-β-D-glucopyranosyl)oxy]-kaur-16-en-18-oic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | REBAUDIOSIDE B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2N4XKX7HP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.